
N-Methyloctan-1-amine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyloctan-1-amine–hydrogen chloride (1/1) is an organic compound with the chemical formula C9H21N·HCl. It is a secondary amine and is typically found as a colorless liquid with a distinctive amine odor. This compound is known for its lipophilicity and surface activity, making it useful in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyloctan-1-amine can be synthesized through the reaction of octylamine with formaldehyde and hydrogen chloride. The reaction typically involves heating the mixture under reflux conditions, followed by distillation to purify the product .
Industrial Production Methods
In industrial settings, the production of N-Methyloctan-1-amine–hydrogen chloride involves the use of large-scale reactors where octylamine is reacted with formaldehyde and hydrogen chloride under controlled conditions. The product is then purified through distillation and crystallization processes to achieve high purity levels .
化学反応の分析
Types of Reactions
N-Methyloctan-1-amine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-methyl-N-octylamine oxide.
Reduction: Formation of octylamine.
Substitution: Formation of various substituted amines depending on the reagents used.
科学的研究の応用
N-Methyloctan-1-amine–hydrogen chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and corrosion inhibitors
作用機序
The mechanism of action of N-Methyloctan-1-amine–hydrogen chloride involves its interaction with various molecular targets, including enzymes and receptors. It acts as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it can interact with amine oxidases and other enzymes, influencing metabolic pathways .
類似化合物との比較
Similar Compounds
N-Methylhexan-1-amine: Similar structure but with a shorter carbon chain.
N-Methyldecan-1-amine: Similar structure but with a longer carbon chain.
N-Methylheptan-1-amine: Similar structure but with a slightly shorter carbon chain
Uniqueness
N-Methyloctan-1-amine–hydrogen chloride is unique due to its specific carbon chain length, which provides an optimal balance of lipophilicity and surface activity. This makes it particularly useful in applications requiring these properties, such as in the formulation of surfactants and detergents .
特性
CAS番号 |
190582-28-6 |
|---|---|
分子式 |
C9H22ClN |
分子量 |
179.73 g/mol |
IUPAC名 |
N-methyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-4-5-6-7-8-9-10-2;/h10H,3-9H2,1-2H3;1H |
InChIキー |
LPHLNZHFRMZONI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


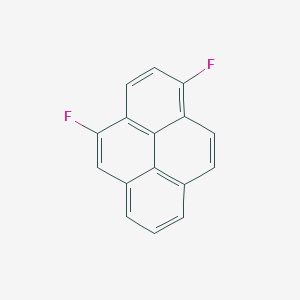
![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)



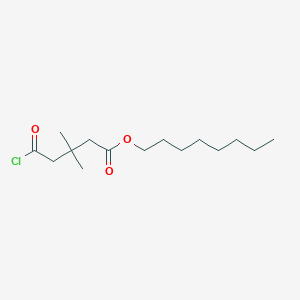
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

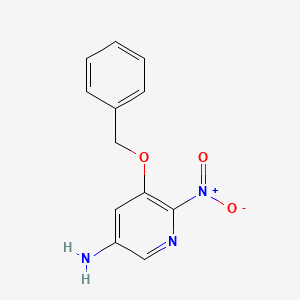
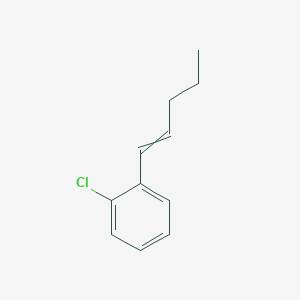
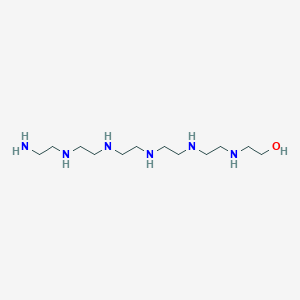
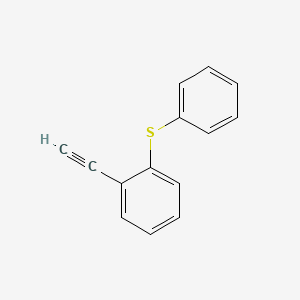
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
